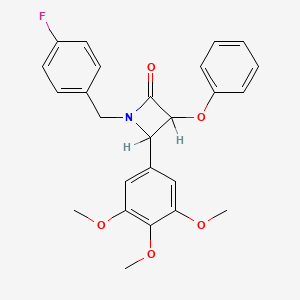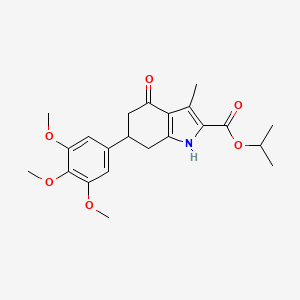![molecular formula C23H19N3O6S B4303423 3-(4-methylbenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline](/img/structure/B4303423.png)
3-(4-methylbenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline
Overview
Description
3-(4-methylbenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline, also known as MKT-077, is a small molecule that has been studied for its potential as an anti-cancer agent. It was first identified in the 1990s and has since been the subject of numerous scientific studies.
Mechanism of Action
The exact mechanism of action of 3-(4-methylbenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline is not fully understood, but it is believed to act on the mitochondria of cancer cells. It has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases, which ultimately leads to apoptosis.
Biochemical and physiological effects:
3-(4-methylbenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of Hsp70, a heat shock protein that is overexpressed in many cancers. It has also been shown to inhibit the activity of the mitochondrial chaperone protein Hsp60. In addition, it has been shown to induce oxidative stress and disrupt cellular metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-methylbenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline in lab experiments is its selectivity for cancer cells, which reduces the risk of off-target effects. However, one limitation is its relatively low potency compared to other anti-cancer agents. It also has poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on 3-(4-methylbenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline. One area of interest is in developing more potent analogs of the compound that could be used as anti-cancer agents. Another area of interest is in studying the potential of 3-(4-methylbenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline as a sensitizer for immunotherapy. Finally, there is interest in studying the potential of 3-(4-methylbenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline in combination with other anti-cancer agents to improve treatment efficacy.
Scientific Research Applications
3-(4-methylbenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been studied extensively for its potential as an anti-cancer agent. It has been shown to selectively target cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines. It has also been studied for its potential to sensitize cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
(3Z)-3-[(4-methylphenyl)methylidene]-1-(4-methylphenyl)sulfonyl-4,6-dinitro-2H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6S/c1-15-3-7-17(8-4-15)11-18-14-24(33(31,32)20-9-5-16(2)6-10-20)21-12-19(25(27)28)13-22(23(18)21)26(29)30/h3-13H,14H2,1-2H3/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQJCZRQGDKTQQ-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CN(C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\CN(C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-(4-methylbenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-2,3-dihydro-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(1,3-benzodioxol-5-yl)-3-(4-chlorophenoxy)-1-[2-(4-chlorophenyl)ethyl]azetidin-2-one](/img/structure/B4303345.png)



![9-morpholin-4-yl-1'-(1-naphthyl)-8-nitro-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4303368.png)
![4-(1,3-benzodioxol-5-yl)-3-(4-chlorophenoxy)-1-[2-(4-methoxyphenyl)ethyl]azetidin-2-one](/img/structure/B4303372.png)
![5-[1-(3-chlorophenoxy)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4303385.png)
![2-methoxy-7,7-dimethyl-4-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-5(4H)-one](/img/structure/B4303393.png)
![1'-allyl-2-amino-7-methyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4303400.png)
![2'-amino-1'-(2,4-difluorophenyl)-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4303431.png)
![4-chloro-N-[1-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B4303437.png)
![25-ethyl-12,24-dioxa-25-azahexacyclo[11.11.1.0~2,11~.0~3,8~.0~14,23~.0~15,20~]pentacosa-2,3,5,7,8,10,14,15,17,19,20,22-dodecaene](/img/structure/B4303438.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(3-isopropoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4303440.png)
![ethyl 3-(4-methoxyphenyl)-3-{[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]amino}propanoate](/img/structure/B4303450.png)